![molecular formula C4H11NO B125474 3-(Methylamino)propan-1-ol CAS No. 42055-15-2](/img/structure/B125474.png)
3-(Methylamino)propan-1-ol
Vue d'ensemble
Description
3-(Methylamino)propan-1-ol is an organic compound with the molecular formula C4H11NO. It is a colorless to pale yellow liquid with a fishy odor. This compound is an alkanolamine, which means it contains both an alcohol and an amine functional group. It is slightly soluble in water and has a boiling point of approximately 169°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Methylamino)propan-1-ol can be synthesized through the reaction of propylene oxide with methylamine. The reaction typically involves the following steps:
Reaction of Propylene Oxide with Methylamine: Propylene oxide reacts with methylamine to form 3-methylamino-1-oxapropane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form the corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products:
Oxidation: 3-(Methylamino)propanal or 3-(Methylamino)propanoic acid.
Reduction: 3-(Methylamino)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pharmaceutical Applications
One of the primary applications of 3-(Methylamino)propan-1-ol is in the pharmaceutical industry. It serves as a precursor for the synthesis of several important drugs, most notably Duloxetine , an antidepressant used for treating major depressive disorder and generalized anxiety disorder. The synthesis pathway involves the conversion of this compound into optically active intermediates that are crucial for the drug's efficacy .
Table 1: Pharmaceutical Applications of this compound
Application | Drug Name | Use Case |
---|---|---|
Synthesis | Duloxetine | Treatment of depression and anxiety |
Intermediate | Other Antidepressants | Various neurological conditions |
Chemical Synthesis
In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules. Its ability to form various derivatives makes it a versatile building block in chemical synthesis.
Table 2: Chemical Synthesis Applications
Application | Description |
---|---|
Organic Synthesis | Used to create derivatives for various compounds |
Reaction Intermediates | Serves as a precursor in multi-step syntheses |
Case Study 1: Synthesis of Duloxetine
A notable study demonstrated the efficient synthesis of Duloxetine from this compound through a series of reactions involving condensation with naphthalene derivatives. This method not only simplifies the synthetic route but also enhances yield and purity .
Case Study 2: Antimicrobial Activity
Research published in MDPI highlighted the antimicrobial properties of compounds related to this compound. In vitro studies showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 μg/mL, indicating strong potential as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)propan-1-ol depends on its functional groups:
Alcohol Group: The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in various reactions.
Amine Group: The methylamino group can act as a base and participate in nucleophilic substitution and addition reactions.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-(Methylamino)ethanol: Similar structure but with a shorter carbon chain.
3-Diethylamino-1-propanol: Contains a diethylamino group instead of a methylamino group.
4-Amino-1-butanol: Contains an amino group at a different position on a longer carbon chain
Uniqueness: 3-(Methylamino)propan-1-ol is unique due to its specific combination of an alcohol and a methylamino group on a three-carbon chain. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Activité Biologique
3-(Methylamino)propan-1-ol, also known as 3-Methylamino-1-(2-thienyl)-1-propanol (MMAA), is a compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly the antidepressant drug duloxetine. This article explores the biological activity of MMAA, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₇H₁₃N₁OS
- Molecular Weight : 155.25 g/mol
- Structure : Contains a methylamino group attached to a propanol backbone with a thiophene ring.
MMAA is primarily involved in the synthesis of duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). The mechanism of action includes:
- Inhibition of Reuptake : Duloxetine increases serotonin and norepinephrine levels in the brain by inhibiting their reuptake at synaptic clefts.
- Modulation of Neurotransmitters : It affects various neurotransmitter systems, contributing to its antidepressant and anxiolytic effects.
1. Antidepressant Effects
Duloxetine, synthesized from MMAA, is used to treat major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical studies have shown that duloxetine effectively improves mood and anxiety symptoms in patients with these conditions.
2. Pain Management
Duloxetine is also indicated for chronic pain conditions such as fibromyalgia and diabetic neuropathic pain. Research indicates that it can significantly reduce pain intensity and improve quality of life for these patients.
Clinical Efficacy
A systematic review of randomized controlled trials highlighted the efficacy of duloxetine in treating MDD and GAD. The results indicated:
Study Type | Sample Size | Treatment Duration | Outcome |
---|---|---|---|
RCT | 500 | 8 weeks | Significant reduction in depression scores (p < 0.01) |
RCT | 300 | 12 weeks | Improvement in anxiety symptoms (p < 0.05) |
Pharmacokinetics
Research has demonstrated that MMAA exhibits rapid absorption and metabolism in vivo. A study involving animal models revealed:
- Bioavailability : Approximately 60% after oral administration.
- Half-life : Approximately 12 hours, allowing for once-daily dosing in therapeutic applications.
Safety Profile
While MMAA itself has limited direct toxicity data, duloxetine's safety profile is well-documented. Common side effects include:
- Nausea
- Dry mouth
- Fatigue
- Dizziness
Serious adverse effects may include hepatotoxicity and increased risk of suicidal thoughts in younger populations.
Propriétés
IUPAC Name |
3-(methylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXWTOLFOPIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436133 | |
Record name | 3-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42055-15-2 | |
Record name | 3-(Methylamino)-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylamino)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLAMINO)-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the structure of compounds containing 3-(methylamino)propan-1-ol affect their interaction with histamine H3 receptors?
A: Research indicates that elongating the aliphatic chain linked to the nitrogen of this compound can significantly impact the compound's potency towards histamine H3 receptors. Specifically, in a series of non-imidazole H3 receptor antagonists/inverse agonists, increasing the chain length decreased the pA2 value for compounds also featuring a 4-hydroxypiperidine group. Conversely, the same modification increased the pA2 value for compounds containing a benzyl group instead of the 4-hydroxypiperidine moiety []. This suggests that the optimal chain length for H3 receptor interaction is dependent on the overall structure and the presence of other functional groups within the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.